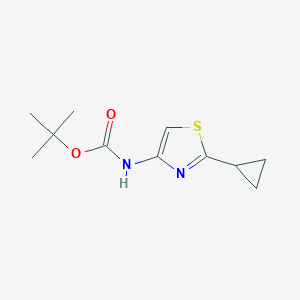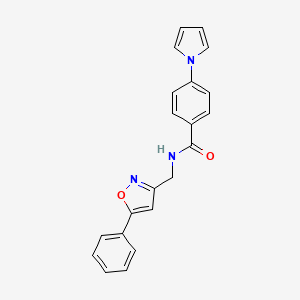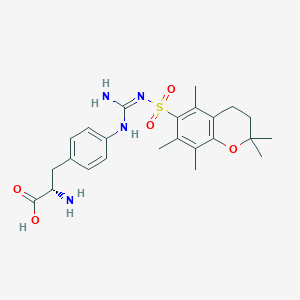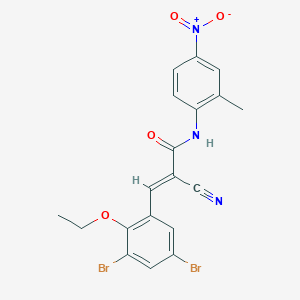
4-chloro-1-ethyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1-ethyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C15H21ClN6O and its molecular weight is 336.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Glycine Transporter Inhibition
One of the primary applications of compounds similar to 4-chloro-1-ethyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide is as a glycine transporter 1 (GlyT1) inhibitor. This inhibition can have significant implications in the treatment and study of neurological conditions. For instance, a study found that a structurally related compound exhibited potent GlyT1 inhibitory activity and positively affected the cerebrospinal fluid concentration of glycine in rats, suggesting its potential utility in schizophrenia treatment and research (Yamamoto et al., 2016).
Cancer Treatment Potential
Another key area of application is in cancer treatment. Certain structurally related compounds have shown potential in inhibiting Aurora A, an enzyme implicated in cancer cell proliferation. This implies the compound's utility in developing new cancer treatments (ロバート ヘンリー,ジェームズ, 2006).
Antiviral and Antifungal Activities
Compounds structurally similar to this compound have been noted for their antiviral and antifungal properties. A study demonstrated that a related compound exhibited significant antiviral activities against tobacco mosaic virus, indicating its potential in the development of antiviral drugs (Li et al., 2015).
Radiotracer Development for PET Imaging
These compounds are also being explored in the development of radiotracers for positron emission tomography (PET) imaging. For example, studies have synthesized radiolabeled compounds for studying CB1 cannabinoid receptors in the brain, which can be crucial in understanding various neurological disorders (Katoch-Rouse & Horti, 2003).
Eigenschaften
IUPAC Name |
4-chloro-1-ethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN6O/c1-3-22-9-12(16)14(20-22)15(23)17-11-4-6-21(7-5-11)13-8-10(2)18-19-13/h8-9,11H,3-7H2,1-2H3,(H,17,23)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRFDJREQRAYLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride](/img/structure/B2408125.png)


![6-((4-Nitrobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2408129.png)
![3-butyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2408130.png)




![1-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylurea](/img/structure/B2408141.png)

![3,3-dimethyl-1-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2-azetanone](/img/structure/B2408145.png)
